molecular formula C13H23BrNO4- B13954538 N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate

N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate

Cat. No.: B13954538
M. Wt: 337.23 g/mol
InChI Key: JRQIXIBWHURFMW-UHFFFAOYSA-M
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Description

BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE is a chemical compound with the molecular formula C13H24BrNO4. It is also known by its IUPAC name, di(tert-butyl) 3-bromopropylimidodicarbonate. This compound is characterized by its off-white semi-solid form and is typically stored at temperatures between 0-8°C .

Preparation Methods

The synthesis of BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE involves the reaction of di-tert-butyl iminodicarboxylate with 1,3-dibromopropane. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this reaction under optimized conditions to achieve consistent yields and quality.

Chemical Reactions Analysis

BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE involves its interaction with molecular targets through its reactive bromine and ester groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE can be compared with similar compounds such as di-tert-butyl iminodicarboxylate and 1,3-dibromopropane. While these compounds share some structural similarities, BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE is unique due to its specific combination of functional groups, which confer distinct reactivity and applications .

Similar Compounds

  • Di-tert-butyl iminodicarboxylate
  • 1,3-Dibromopropane

This uniqueness makes BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE a valuable compound in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C13H23BrNO4-

Molecular Weight

337.23 g/mol

IUPAC Name

N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate

InChI

InChI=1S/C13H24BrNO4/c1-11(2,3)13(14,12(4,5)6)7-8-19-10(18)15-9(16)17/h7-8H2,1-6H3,(H,15,18)(H,16,17)/p-1

InChI Key

JRQIXIBWHURFMW-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(CCOC(=O)NC(=O)[O-])(C(C)(C)C)Br

Origin of Product

United States

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